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Compound of Interest

Compound Name: DODAP

Cat. No.: B7796104

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the preparation and characterization of 1,2-
dioleoyl-3-dimethylammonium-propane (DODAP) liposomes using the thin-film hydration
technique. DODAP is a cationic lipid widely utilized for the encapsulation and delivery of
nucleic acids, such as siRNA and mRNA, in gene therapy and drug development.

Introduction to DODAP Liposomes and Thin-Film
Hydration

DODAP liposomes are vesicles composed of a lipid bilayer that includes the cationic lipid
DODAP. The positive charge of DODAP facilitates the encapsulation of negatively charged
molecules like nucleic acids through electrostatic interactions. The thin-film hydration method is
a common and straightforward technique for preparing liposomes. It involves dissolving lipids in
an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film
with an aqueous buffer to form liposomes. Subsequent extrusion is typically performed to
obtain unilamellar vesicles with a uniform size distribution.

Experimental Protocols
Preparation of DODAP Liposomes by Thin-Film
Hydration
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This protocol details the preparation of DODAP liposomes, often formulated with a helper lipid
such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) to enhance stability and
transfection efficiency.

Materials:

1,2-dioleoyl-3-dimethylammonium-propane (DODAP)

¢ 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
e Cholesterol

e Chloroform

e Methanol

e Hydration buffer (e.g., RNase-free water, phosphate-buffered saline (PBS), or HEPES-
buffered saline (HBS))

e Round-bottom flask

» Rotary evaporator

o Water bath

o Extruder

o Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:

e Lipid Preparation:

o Prepare stock solutions of DODAP, DOPE, and cholesterol in chloroform or a
chloroform:methanol mixture (e.g., 9:1 v/v).

o In a round-bottom flask, combine the lipid solutions to achieve the desired molar ratio
(e.g., DODAP:DOPE at 1:1 or DODAP:Cholesterol at various ratios).
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e Thin-Film Formation:

o

Attach the flask to a rotary evaporator.

[¢]

Immerse the flask in a water bath set to a temperature above the lipid phase transition
temperature (e.g., 40-60°C).

[¢]

Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin,
uniform lipid film on the inner surface of the flask.

[¢]

Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure
complete removal of residual solvent.

e Hydration:

o Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid
film. The volume will determine the final lipid concentration.

o Agitate the flask by hand or on a shaker at a temperature above the lipid phase transition
temperature for 1-2 hours to allow for complete hydration of the lipid film and the formation
of multilamellar vesicles (MLVS).

e Extrusion:

[¢]

To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to
extrusion.

o Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100
nm).

o Equilibrate the extruder to a temperature above the lipid phase transition temperature.

o Pass the liposome suspension through the extruder multiple times (e.g., 11-21 passes) to
form small unilamellar vesicles (SUVSs).

e Storage:
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o Store the prepared liposomes at 4°C. For long-term storage, the liposomes can be stored
under an inert gas like argon to prevent lipid oxidation.

Experimental Workflow for Thin-Film Hydration of DODAP Liposomes
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Caption: Workflow of DODAP liposome preparation.
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Characterization of DODAP Liposomes

2.2.1. Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of
the liposomes, while Laser Doppler Velocimetry (LDV) is employed to determine their surface
charge (zeta potential).

Procedure:

 Dilute a small aliquot of the liposome suspension in the hydration buffer or deionized water to
an appropriate concentration for DLS analysis.

o Transfer the diluted sample to a disposable cuvette.

e Place the cuvette in the DLS instrument and perform the measurement at a controlled
temperature (e.g., 25°C).

o For zeta potential measurement, dilute the liposome suspension in an appropriate buffer
(e.g., 10 mM NacCl) and transfer to a specialized zeta potential cell.

o Perform the measurement using the LDV mode of the instrument.
e Record the Z-average diameter, polydispersity index (PDI), and zeta potential values.
2.2.2. Encapsulation Efficiency of sSiRNA

Principle: The encapsulation efficiency of sSiRNA is determined by separating the encapsulated
siRNA from the free, unencapsulated siRNA. The amount of sSiRNA in each fraction is then
quantified using a fluorescent dye like RiboGreen®, which exhibits a significant fluorescence
enhancement upon binding to nucleic acids.

Materials:
o DODAP liposome suspension containing siRNA

e RiboGreen® reagent
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TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 7.5)

Triton X-100 (2% v/v in TE buffer) for liposome lysis

Micro-spin columns or ultracentrifugation equipment

Fluorometer or plate reader with fluorescence capabilities
Procedure:
o Separation of Free siRNA:

o Micro-spin column method: Pass an aliquot of the siRNA-loaded liposome suspension
through a pre-equilibrated size-exclusion chromatography spin column. Collect the eluate
containing the liposomes.

o Ultracentrifugation method: Centrifuge an aliquot of the liposome suspension at high
speed (e.g., 100,000 x g) for a specified time to pellet the liposomes. Carefully collect the
supernatant containing the free siRNA.

e Quantification of Total sSiRNA:
o Take an aliquot of the original (unseparated) siRNA-loaded liposome suspension.
o Add Triton X-100 solution to lyse the liposomes and release the encapsulated siRNA.
o Incubate for a short period to ensure complete lysis.
e Quantification of Free siRNA:
o Use the eluate from the spin column or the supernatant from ultracentrifugation.
e RiboGreen® Assay:
o Prepare a standard curve of known siRNA concentrations.

o In a 96-well plate, add the prepared samples (total sSiRNA and free siRNA) and the
standards.
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o Add the diluted RiboGreen® reagent to all wells.
o Incubate in the dark for 5 minutes.

o Measure the fluorescence intensity at the appropriate excitation and emission
wavelengths (e.g., ~480 nm and ~520 nm).

e Calculation:
o Determine the concentration of total SiRNA and free siRNA from the standard curve.

o Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total
SIRNA - Free siRNA) / Total siRNA] x 100

Data Presentation

The following tables summarize typical quantitative data for DODAP and similar cationic
liposomes prepared by the thin-film hydration method. Note that the specific values can vary
depending on the exact lipid composition, hydration buffer, and extrusion parameters.

Table 1: Physicochemical Properties of Cationic Liposomes

Liposome . . . .
. Mean Particle Size Polydispersity .
Composition Zeta Potential (mV)
. (nm) Index (PDI)
(molar ratio)
DOTAP:Cholesterol
128 <0.2 +66
(1:2)
DOTAP:DOPE (1:1) 130-150 <0.2 +50 to +60
DODAP:DOPE (1:1) 100-200 <0.3 +40 to +50
DODAP:Cholesterol
60-70 <0.1 +47.9

(7:3)

Table 2: Encapsulation Efficiency of siRNA in Cationic Liposomes
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Encapsulation Efficiency

Liposome Composition N/P Ratio*

(%)
DOTAP:DOPE 5 ~80-90
DODAP:DOPE 5 >90
DOTAP:Cholesterol 10 ~98

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate groups in
the siRNA.

Cellular Uptake and Endosomal Escape

Cationic liposomes like those made with DODAP are primarily taken up by cells through
endocytosis. The positive charge of the liposomes facilitates interaction with the negatively
charged cell membrane. Once inside the cell and encapsulated within an endosome, the
"proton sponge" effect is a proposed mechanism for endosomal escape.

Proposed Mechanism of Cellular Uptake and Endosomal Escape:

o Adsorption: The positively charged DODAP liposome electrostatically interacts with the
negatively charged cell surface.

o Endocytosis: The liposome is internalized by the cell through one or more endocytic
pathways (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis).

o Endosomal Acidification: The endosome matures, and its internal pH decreases due to the
action of proton pumps.

e Proton Sponge Effect: The amine groups on DODAP become protonated in the acidic
environment of the endosome. This influx of protons is followed by an influx of chloride ions
and water to maintain charge neutrality, leading to osmotic swelling of the endosome.

o Endosomal Rupture: The osmotic pressure eventually causes the endosomal membrane to
rupture, releasing the liposome and its cargo into the cytoplasm.
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e Cargo Release: The siRNA is released from the liposome into the cytoplasm where it can

engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Cellular Uptake and Endosomal Escape Pathway

Extracellular Space

DODAP Liposome
(+ charge)

Electrostatic
Interaction

Cell Membrane
(- charge)

Intracellular Space

Late Endosome
(Acidic pH)

Endosomal Esc
roton Sponge

ape

Effec

1)

SiRNA Cargo
Cytoplasm ' ' Released )

Click to download full resolution via product page

 To cite this document: BenchChem. [Application Notes and Protocols for Thin-Film Hydration
of DODAP Liposomes]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7796104+#thin-film-hydration-technique-for-dodap-

liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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